3-(3-Bromo-2-methylpropyl)phenol
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Overview
Description
3-(3-Bromo-2-methylpropyl)phenol: is an organic compound that belongs to the class of bromophenols. It consists of a phenol group substituted with a bromine atom and a 3-(2-methylpropyl) group. Bromophenols are known for their diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Bromo-2-methylpropyl)phenol typically involves the bromination of phenol derivatives. One common method is the electrophilic bromination of phenol using bromine or bromine-based reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron(III) bromide or aluminum bromide to enhance the reaction rate and selectivity .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of environmentally friendly brominating agents and catalysts is also explored to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-(3-Bromo-2-methylpropyl)phenol undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The phenol group activates the aromatic ring towards electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Common Reagents and Conditions:
Bromination: Bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Major Products:
Brominated Phenols: Resulting from electrophilic aromatic substitution.
Quinones: Formed through oxidation reactions.
Hydroquinones: Produced by the reduction of quinones.
Scientific Research Applications
Chemistry: 3-(3-Bromo-2-methylpropyl)phenol is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, bromophenols are studied for their potential antimicrobial and antifungal properties. They are also investigated for their role in enzyme inhibition and as potential therapeutic agents .
Medicine: Bromophenols, including this compound, are explored for their potential use in drug development. Their ability to interact with biological targets makes them candidates for the development of new medications .
Industry: In the industrial sector, bromophenols are used as intermediates in the production of flame retardants, dyes, and polymers. Their stability and reactivity make them valuable in various manufacturing processes .
Mechanism of Action
The mechanism of action of 3-(3-Bromo-2-methylpropyl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
- 2-Bromophenol
- 3-Bromophenol
- 4-Bromophenol
- 2,4-Dibromophenol
- 2,6-Dibromophenol
Comparison: 3-(3-Bromo-2-methylpropyl)phenol is unique due to the presence of the 3-(2-methylpropyl) group, which imparts distinct steric and electronic properties. This substitution can influence the compound’s reactivity and interaction with biological targets, making it different from other bromophenols .
Properties
Molecular Formula |
C10H13BrO |
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Molecular Weight |
229.11 g/mol |
IUPAC Name |
3-(3-bromo-2-methylpropyl)phenol |
InChI |
InChI=1S/C10H13BrO/c1-8(7-11)5-9-3-2-4-10(12)6-9/h2-4,6,8,12H,5,7H2,1H3 |
InChI Key |
AESOUQNDFMAGPK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC(=CC=C1)O)CBr |
Origin of Product |
United States |
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